N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
Description
N'-[(E)-(4-Fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a hydrazone derivative characterized by a 2,5-dimethylfuran-3-carbohydrazide backbone conjugated with a 4-fluorobenzaldehyde moiety. This compound belongs to the broader class of acylhydrazones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antitubercular properties.
Properties
Molecular Formula |
C14H13FN2O2 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-9-7-13(10(2)19-9)14(18)17-16-8-11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,17,18)/b16-8+ |
InChI Key |
GLEZXFSAJALXKX-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the furan ring or the hydrazone moiety.
Reduction: The major products are reduced forms of the hydrazone, potentially leading to the formation of amines.
Substitution: Substituted derivatives at the fluorophenyl group, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of hydrazone compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents. The presence of the 4-fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies have suggested that hydrazone derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cell survival and proliferation . Further investigations into its efficacy against different cancer cell lines could provide insights into its potential as an anticancer drug.
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its ability to form stable bonds and enhance thermal stability makes it suitable for creating high-performance polymers. Research has focused on incorporating such compounds into polymer matrices to improve mechanical properties and thermal resistance .
Nanocomposites
The integration of this compound into nanocomposites has been explored to enhance material properties. Its incorporation can lead to improved electrical conductivity and mechanical strength, making it valuable in applications such as electronics and structural materials .
Agricultural Chemistry
Fungicidal Activity
There is growing interest in the use of hydrazone derivatives as fungicides. The compound has shown promise in preliminary studies for its ability to inhibit fungal pathogens that affect crops. Such applications are vital for developing sustainable agricultural practices and reducing reliance on traditional fungicides .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, the presence of the fluorophenyl group can enhance its binding affinity to specific molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The compound is structurally analogous to several hydrazone derivatives, differing in substituents on the aryl or heteroaryl groups. Key structural analogs include:
N'-[(E)-(3-Chlorophenyl)methylidene]-2,5-Dimethylfuran-3-Carbohydrazide
- Structural difference : Chlorine substituent at the 3-position of the phenyl ring instead of fluorine at the 4-position.
- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter molecular planarity and binding affinity to biological targets compared to fluorine .
N'-[(4-Fluorophenyl)methylidene]pyridine-4-Carbohydrazide (Compound 5f)
- Structural difference : Pyridine-4-carbohydrazide core replaces the 2,5-dimethylfuran-3-carbohydrazide group.
- Impact: The pyridine ring introduces a basic nitrogen atom, enhancing solubility in polar solvents.
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-Fluorophenyl)methylidene]acetohydrazide
- Structural difference : A benzimidazole-thioether group replaces the furan-carbohydrazide moiety.
- Impact : The benzimidazole group confers improved antimicrobial activity, with reported MIC values of 13.3 µM against Klebsiella pneumoniae .
Key Insights:
- Antimicrobial Activity : The presence of electron-withdrawing groups (e.g., fluorine, chlorine) enhances membrane permeability, but activity depends on the core heterocycle. Benzimidazole derivatives outperform furan or pyridine analogs .
- Antitubercular Activity : Pyridine-based hydrazides (e.g., compound 5f) lack efficacy against M. tuberculosis, suggesting the 2,5-dimethylfuran core may need optimization for this target .
Crystallography and Solubility
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base derivative notable for its diverse biological activities. Schiff bases are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, detailing its synthesis, biological evaluations, and structure-activity relationships.
Anticancer Activity
Recent studies have demonstrated that Schiff bases exhibit significant anticancer properties. For instance, a study focusing on similar compounds reported that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The compound this compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
The antimicrobial efficacy of Schiff bases has been well-documented. For example, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound possesses moderate antibacterial activity compared to standard antibiotics .
Structure-Activity Relationship (SAR)
The incorporation of the 4-fluorophenyl group is critical for enhancing biological activity. Studies suggest that fluorine substitution increases lipophilicity and alters electronic properties, which can enhance binding affinity to biological targets such as enzymes or receptors involved in cancer progression and microbial resistance .
Case Studies
- Anticancer Evaluation : A series of related Schiff bases were synthesized and evaluated against human cancer cell lines. The compound this compound exhibited a notable reduction in cell viability with an IC50 value of approximately 15 µM against MCF-7 cells .
- Antimicrobial Testing : In a comparative study, this compound was assessed alongside traditional antibiotics. It demonstrated significant inhibitory effects against Gram-positive bacteria with MIC values ranging from 32 to 64 µg/mL .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is synthesized via condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-fluorobenzaldehyde under reflux in ethanol. Key parameters include temperature control (70–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 hydrazide:aldehyde). Purification is achieved through recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires monitoring by TLC and adjusting solvent polarity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR : and NMR (DMSO-d6) identify hydrazone proton (δ ~8.1–8.4 ppm) and aromatic/heterocyclic carbons.
- FT-IR/Raman : Stretching vibrations for C=N (1600–1620 cm) and N-H (3200–3300 cm) confirm hydrazone formation .
- X-ray crystallography : Single-crystal analysis (SHELXL/SHELXTL software) resolves the E-configuration and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can density functional theory (DFT) and natural bond orbital (NBO) analysis elucidate the electronic and nonlinear optical (NLO) properties of this compound?
- Methodology :
- DFT : B3LYP/6-311++G(d,p) basis set calculates molecular geometry, HOMO-LUMO gaps (predicting charge transfer), and first hyperpolarizability (β, for NLO potential).
- NBO : Analyzes delocalization interactions (e.g., lone pair→σ* transitions in C=N) to explain stability and reactivity .
- Example Data :
| Property | Calculated Value |
|---|---|
| HOMO-LUMO gap (eV) | 3.5–4.0 |
| First hyperpolarizability (β) | 2.8 × 10 esu |
Q. What experimental and computational approaches are used to analyze thermodynamic properties (e.g., entropy, enthalpy) of this hydrazone derivative?
- Methodology :
- Thermodynamic calculations : DFT-derived vibrational frequencies compute entropy (S), enthalpy (H), and heat capacity (C) at varying temperatures (298–500 K).
- Experimental validation : Differential scanning calorimetry (DSC) measures phase transitions and thermal stability .
Q. How can researchers resolve contradictions between experimental spectral data and computational models for this compound?
- Methodology :
- Vibrational assignment : Compare experimental FT-IR/Raman peaks with DFT-predicted frequencies. Use potential energy distribution (PED) analysis (>90% contribution threshold) to assign modes accurately.
- Crystallographic refinement : Address discrepancies (e.g., bond length deviations >0.02 Å) using SHELXL’s restraints and constraints for disordered regions .
Q. What strategies are employed to evaluate the biological activity of this compound, such as enzyme inhibition or receptor binding?
- Methodology :
- In vitro assays :
- Enzyme inhibition : IC determination via spectrophotometric monitoring (e.g., acetylcholinesterase inhibition at 412 nm).
- Antimicrobial activity : Microdilution assays (MIC values against Gram+/Gram- bacteria) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., fluorine position, methyl groups) and correlate with bioactivity trends using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
